

N-Ethylhexylone: A Potent Tool for Interrogating the Dopamine Transporter

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Compound of Interest		
Compound Name:	N-Ethylhexylone	
Cat. No.:	B1660619	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylhexylone (NEH) is a synthetic cathinone that has emerged as a valuable research tool for studying the dopamine transporter (DAT). As a potent dopamine reuptake inhibitor, NEH exhibits a distinct pharmacological profile, with a high affinity for the dopamine transporter and moderate to low affinity for the serotonin and norepinephrine transporters. This selectivity makes **N-Ethylhexylone** a useful compound for investigating the specific roles of DAT in neurotransmission and for screening potential therapeutic agents targeting dopaminergic pathways. This document provides detailed application notes and protocols for utilizing **N-Ethylhexylone** in dopamine transporter binding assays.

Data Presentation

The following table summarizes the in vitro pharmacological data for **N-Ethylhexylone** at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.



Transporter	Parameter	Value (μM)	Reference
hDAT	Ki (Binding Affinity)	0.171 ± 0.038	[1]
IC50 (Uptake Inhibition)	0.0467 ± 0.0040	[1]	
hSERT	Ki (Binding Affinity)	11.4 ± 1.8	[1]
IC50 (Uptake Inhibition)	4.88 ± 0.47	[1]	
hNET	Ki (Binding Affinity)	1.259 ± 0.043	[1]
IC50 (Uptake Inhibition)	0.0978 ± 0.0083	[1]	

Experimental ProtocolsRadioligand Binding Assay for DAT

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of **N-Ethylhexylone** for the human dopamine transporter (hDAT) expressed in HEK293 cells.

Materials:

- HEK293 cells stably expressing hDAT
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- Phosphate-Buffered Saline (PBS)
- Assay Buffer: Krebs-HEPES buffer (pH 7.4) containing 122 mM NaCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 μM pargyline, 100 μM tropolone, 0.2% glucose, and 0.02% ascorbic acid.[2]
- Radioligand: [125] RTI-55 (a cocaine analog that binds to DAT)
- Non-specific binding control: 5 μM Mazindol[2]



- N-Ethylhexylone stock solution (in a suitable solvent, e.g., DMSO)
- 96-well microplates
- Scintillation fluid
- Microplate scintillation counter

Procedure:

- Cell Culture and Membrane Preparation:
 - Culture HEK-hDAT cells to confluence in appropriate flasks.
 - Harvest cells and prepare cell membranes by homogenization and centrifugation as per standard laboratory protocols.
 - Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well microplate, add the following in a final volume of 250 μL per well:
 - 50 μL of membrane preparation (5-15 μg of protein).[2]
 - 25 μL of varying concentrations of N-Ethylhexylone (or vehicle for total binding).
 - 25 μL of Assay Buffer for competitor wells or 5 μM Mazindol for non-specific binding wells.[2]
 - Pre-incubate for 10 minutes at room temperature.
 - Add 25 μL of [125] RTI-55 (final concentration of 40-80 pM).[2]
 - Incubate the plate for 2 hours at 4°C with gentle agitation.
 - Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) presoaked in 0.5% polyethyleneimine.



- Wash the filters three times with ice-cold Assay Buffer.
- Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the N-Ethylhexylone concentration.
 - Determine the IC₅₀ value (the concentration of **N-Ethylhexylone** that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Dopamine Uptake Inhibition Assay

This protocol outlines a method to measure the potency (IC₅₀) of **N-Ethylhexylone** in inhibiting the uptake of [³H]dopamine into HEK293 cells stably expressing hDAT.

Materials:

- HEK293 cells stably expressing hDAT
- Cell culture medium
- Krebs-HEPES buffer (pH 7.4)
- [3H]Dopamine
- Non-specific uptake control: 5 μM Mazindol[2]
- N-Ethylhexylone stock solution
- 96-well microplates



- Scintillation fluid
- Microplate scintillation counter

Procedure:

- Cell Culture:
 - Seed HEK-hDAT cells in 96-well plates and grow to confluence.
- · Uptake Assay:
 - o On the day of the experiment, wash the cells once with Krebs-HEPES buffer.
 - Pre-incubate the cells for 10 minutes with 50 μL of varying concentrations of NEthylhexylone (or vehicle for control uptake, or 5 μM Mazindol for non-specific uptake) in
 Krebs-HEPES buffer.[2]
 - \circ Initiate the uptake by adding 50 µL of Krebs-HEPES buffer containing [3 H]dopamine (final concentration of 20 nM).[2]
 - Incubate for 10 minutes at room temperature.
 - Terminate the uptake by rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.
 - Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
 - Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
- Data Analysis:
 - Calculate specific uptake by subtracting non-specific uptake from the total uptake.
 - Plot the percentage of specific uptake against the logarithm of the N-Ethylhexylone concentration.



• Determine the IC50 value using non-linear regression analysis.

Visualizations

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